

Calanolide E: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: Calanolide E

Cat. No.: B188103

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Abstract

Calanolide E is a naturally occurring tetracyclic coumarin that has garnered significant interest within the scientific community, primarily for its potential as an antiviral agent. Isolated from the latex and bark of trees belonging to the *Calophyllum* genus, this complex phytochemical exhibits promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Calanolide E**, with a particular focus on its anti-HIV activity. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. Furthermore, this document includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Identification

Calanolide E is a member of the pyranocoumarin class of natural products. Its core structure consists of a tetracyclic system. The definitive chemical identity of **Calanolide E** is established through its molecular formula, IUPAC name, and various chemical identifiers. There are stereoisomers of **Calanolide E**, designated as **Calanolide E1** and **Calanolide E2**, with **Calanolide E2** noted for its biological activity.

Table 1: Chemical Identification of **Calanolide E**

Identifier	Value
Molecular Formula	C ₂₂ H ₂₈ O ₆ [1]
Molecular Weight	388.5 g/mol [1]
IUPAC Name	5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one [1]
Canonical SMILES	<chem>CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O</chem> [1]
InChI Key	QVXVUACNNIWBIU-UHFFFAOYSA-N [1]
CAS Number	142566-61-8 [1]

Physicochemical Properties

The physicochemical properties of **Calanolide E** are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for some properties are limited, a combination of reported data and computational predictions provides a useful overview.

Table 2: Physicochemical Properties of **Calanolide E**

Property	Value	Source
Physical Description	Powder	ChemFaces
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	BioCrick, ChemFaces
XLogP3	3.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	6	PubChem

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Activity and Mechanism of Action

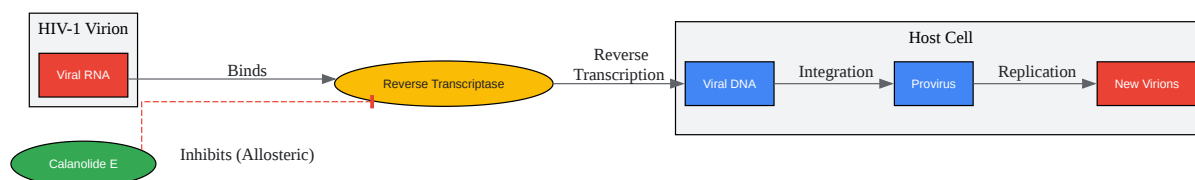
The primary biological activity of interest for **Calanolide E** and its related compounds is the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1). Calanolides are classified as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Anti-HIV Activity

Calanolide E2 has been identified as one of the most active anti-HIV compounds among the naturally occurring calanolides.[2] While specific EC₅₀ and IC₅₀ values for **Calanolide E** are not readily available in the public domain, the structurally similar (+)-Calanolide A exhibits potent anti-HIV-1 activity with EC₅₀ values ranging from 0.10 to 0.17 µM.[3] Calanolides have shown efficacy against wild-type HIV-1 and certain drug-resistant strains.[4][5]

Mechanism of Action

As an NNRTI, **Calanolide E** is believed to bind to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. The binding site for Calanolide A, a close analog, has been identified near the pyrophosphate binding site and the active site of the RT enzyme.[6]



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Mechanism of HIV-1 Reverse Transcriptase Inhibition by **Calanolide E**.

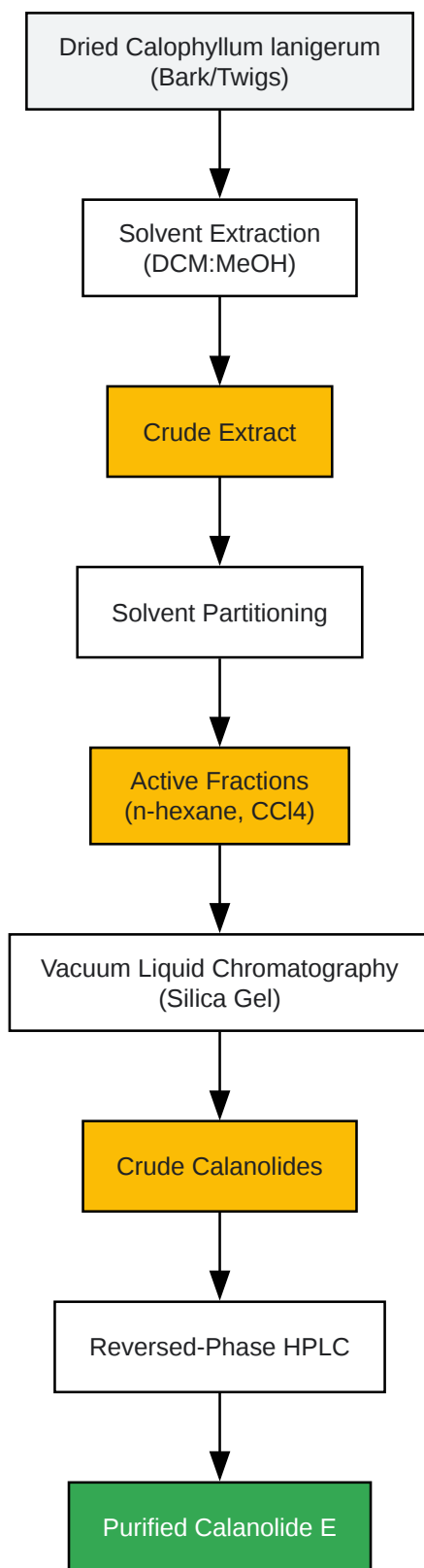
Experimental Protocols

Isolation and Purification of Calanolide E

Calanolide E is naturally found in plants of the Calophyllum genus, such as Calophyllum lanigerum. The general procedure for its isolation involves solvent extraction followed by chromatographic purification.

Protocol: Bioassay-Guided Fractionation for Calanolide Isolation

- Extraction:
 - Dried and ground plant material (e.g., bark, leaves, or twigs) is extracted with an organic solvent, typically a mixture of dichloromethane and methanol (1:1).
- Solvent-Solvent Partitioning:
 - The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, carbon tetrachloride, and other solvents. The anti-HIV activity is monitored in each fraction to guide the separation.
- Chromatographic Purification:
 - The active fractions are further purified using a combination of chromatographic techniques:
 - Vacuum Liquid Chromatography (VLC): The active fraction is often first subjected to VLC on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by HPLC. For **Calanolide E**, a reversed-phase column (e.g., C18) is typically used.[2]



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General workflow for the isolation of **Calanolide E**.

Structural Elucidation

The chemical structure of **Calanolide E** was determined using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores within the molecule.

Note: Specific spectral data for **Calanolide E** is not widely published and would typically be found in specialized chemical databases or the primary scientific literature describing its initial isolation.

Synthesis

Due to the low natural abundance of some calanolides, total synthesis is an important alternative for obtaining sufficient quantities for research and development. While a specific total synthesis for **Calanolide E** is not detailed in readily available literature, the synthesis of the closely related (+/-)-Calanolide A has been achieved. This synthesis typically involves a multi-step approach starting from simpler phenolic precursors and building the complex tetracyclic core through a series of reactions including Pechmann condensation, Friedel-Crafts acylation, and cyclization steps.

Conclusion and Future Directions

Calanolide E represents a promising lead compound in the development of new anti-HIV therapies. Its mechanism of action as an NNRTI, coupled with its activity against some resistant viral strains, makes it a valuable subject for further investigation. Future research should focus on obtaining more comprehensive data on its biological activity, including its efficacy against a wider range of HIV-1 subtypes and resistant mutants. Elucidating the detailed

structure-activity relationships of **Calanolide E** and its analogs could guide the design of more potent and pharmacokinetically favorable derivatives. Furthermore, the development of an efficient and scalable synthetic route is crucial for its advancement as a potential therapeutic agent. The information presented in this guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

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